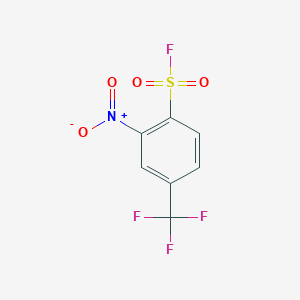![molecular formula C7H11BrClNS B13512786 [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group attached to the 2-position, and a dimethylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Methylation: The brominated thiophene is then subjected to a methylation reaction using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is reacted with dimethylamine under suitable conditions to introduce the dimethylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: De-brominated thiophenes or reduced thiophene derivatives.
科学的研究の応用
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
作用機序
The mechanism of action of [(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamine group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.
類似化合物との比較
[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride can be compared with other thiophene derivatives:
[(5-Chlorothiophen-2-yl)methyl]dimethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
[(5-Methylthiophen-2-yl)methyl]dimethylamine hydrochloride: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
[(5-Nitrothiophen-2-yl)methyl]dimethylamine hydrochloride: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C7H11BrClNS |
|---|---|
分子量 |
256.59 g/mol |
IUPAC名 |
1-(5-bromothiophen-2-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-9(2)5-6-3-4-7(8)10-6;/h3-4H,5H2,1-2H3;1H |
InChIキー |
ZLAVIQCLLQPUBA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=C(S1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)




![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)



![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13512766.png)


